molecular formula C11H10ClO4- B14198495 2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate CAS No. 839679-69-5

2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate

Cat. No.: B14198495
CAS No.: 839679-69-5
M. Wt: 241.65 g/mol
InChI Key: SYRIELBDKINQQJ-UHFFFAOYSA-M
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Description

2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a methoxy-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate typically involves the esterification of 3-chlorobenzyl alcohol with 3-methoxy-3-oxopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.

Major Products:

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of 2-[(3-chlorophenyl)methyl]-3-methoxy-3-hydroxypropanoate.

    Substitution: Formation of 2-[(3-methoxyphenyl)methyl]-3-methoxy-3-oxopropanoate.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-[(3-Methoxyphenyl)methyl]-3-methoxy-3-oxopropanoate
  • 2-[(3-Bromophenyl)methyl]-3-methoxy-3-oxopropanoate
  • 2-[(3-Fluorophenyl)methyl]-3-methoxy-3-oxopropanoate

Comparison: Compared to its analogs, 2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

CAS No.

839679-69-5

Molecular Formula

C11H10ClO4-

Molecular Weight

241.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-3-methoxy-3-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-16-11(15)9(10(13)14)6-7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/p-1

InChI Key

SYRIELBDKINQQJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)[O-]

Origin of Product

United States

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